molecular formula C8H9N3O2 B2897608 1-(Pyrazin-2-yl)azetidine-3-carboxylic acid CAS No. 1342386-90-6

1-(Pyrazin-2-yl)azetidine-3-carboxylic acid

Cat. No. B2897608
CAS RN: 1342386-90-6
M. Wt: 179.179
InChI Key: QMQUTXWQEVINPR-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)azetidine-3-carboxylic acid (PZAC) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PZAC is a derivative of pyrazine and azetidine, which are commonly found in various natural products and synthetic compounds. The unique chemical structure of PZAC makes it an interesting target for synthesis and research, as it exhibits various biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Novel Carbohydrate Mimetics

    Researchers have explored the synthesis of highly functionalized enantiopure 1,2-oxazine derivatives from lithiated alkoxyallenes and carbohydrate-derived nitrones. These compounds serve as precursors for acyclic and cyclic carbohydrate-like products, including amino sugar alcohols and azetidine derivatives. This innovative approach provides a flexible entry to novel amino pyran and oxepane derivatives, highlighting the potential of pyrazine derivatives in the synthesis of carbohydrate mimetics with significant biological activities (Bouché & Reissig, 2011).

  • Heterocyclic Compound Synthesis

    The application of the aza-Wittig reaction has led to the synthesis of pyrazinothienopyrimidine derivatives, showcasing the versatility of pyrazine derivatives in constructing complex heterocyclic structures. This work demonstrates the utility of pyrazine carboxylic acids in organic synthesis, particularly in generating compounds with potential pharmacological properties (Blanco et al., 2008).

Supramolecular Chemistry

  • Supramolecular Synthons: Research into the crystal structures of pyrazinecarboxylic acids has highlighted the occurrence of carboxylic acid-pyridine supramolecular synthons. These findings contribute to a deeper understanding of molecular self-assembly processes and offer insights for future crystal engineering strategies. This study underscores the importance of pyrazine derivatives in designing materials with predictable supramolecular structures (Vishweshwar et al., 2002).

Biochemistry and Biological Applications

  • Enzyme Inhibition Studies: A series of pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines was synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. These studies highlight the potential therapeutic applications of pyrazine derivatives in treating diseases associated with enzyme dysfunction, such as Alzheimer's disease. The research demonstrates the relevance of pyrazine derivatives in the development of novel pharmaceuticals (Elumalai et al., 2014).

properties

IUPAC Name

1-pyrazin-2-ylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-4-11(5-6)7-3-9-1-2-10-7/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQUTXWQEVINPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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